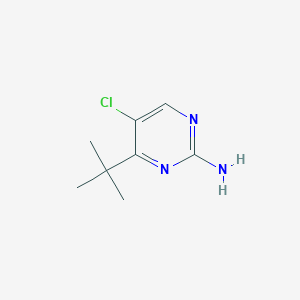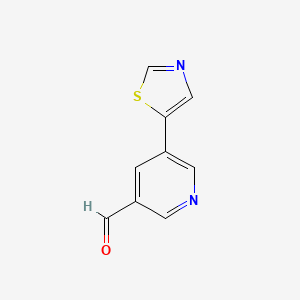
5-(Thiazol-5-yl)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Thiazol-5-yl)nicotinaldehyde is a heterocyclic compound that contains both a thiazole ring and a nicotinaldehyde moiety. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the nicotinaldehyde moiety is derived from nicotinic acid (vitamin B3).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiazol-5-yl)nicotinaldehyde typically involves the formation of the thiazole ring followed by its attachment to the nicotinaldehyde moiety. One common method involves the reaction of 2-aminothiazole with nicotinaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Thiazol-5-yl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(Thiazol-5-yl)nicotinic acid.
Reduction: 5-(Thiazol-5-yl)nicotinyl alcohol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
5-(Thiazol-5-yl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes
Mécanisme D'action
The mechanism of action of 5-(Thiazol-5-yl)nicotinaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A simpler compound containing only the thiazole ring.
Nicotinaldehyde: Contains only the nicotinaldehyde moiety without the thiazole ring.
5-(Thiazol-2-yl)nicotinaldehyde: A positional isomer with the thiazole ring attached at a different position on the nicotinaldehyde moiety
Uniqueness
5-(Thiazol-5-yl)nicotinaldehyde is unique due to the specific positioning of the thiazole ring on the nicotinaldehyde moiety, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with a different set of biological targets compared to its isomers and simpler analogs .
Propriétés
Numéro CAS |
1346687-57-7 |
|---|---|
Formule moléculaire |
C9H6N2OS |
Poids moléculaire |
190.22 g/mol |
Nom IUPAC |
5-(1,3-thiazol-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H6N2OS/c12-5-7-1-8(3-10-2-7)9-4-11-6-13-9/h1-6H |
Clé InChI |
ZIKDOIWRDJLXHD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1C2=CN=CS2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


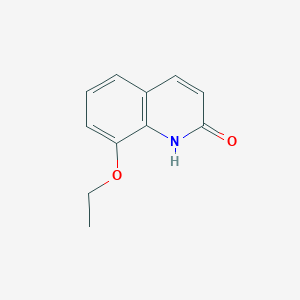

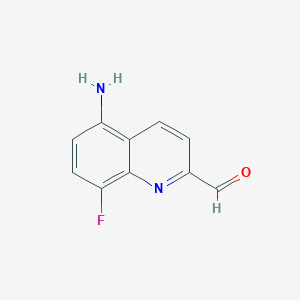

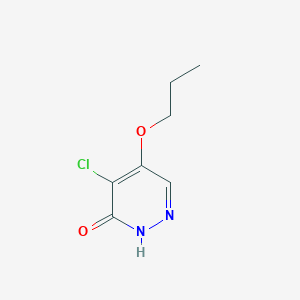
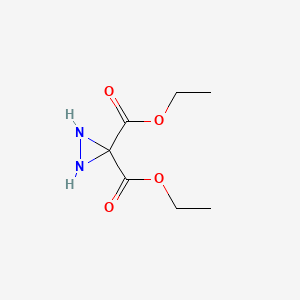
![N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B15070654.png)
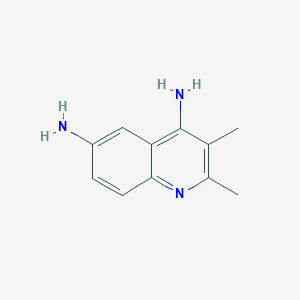
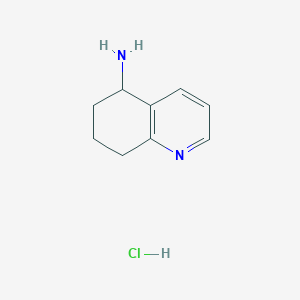
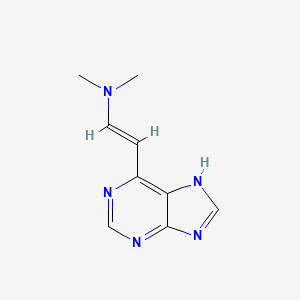
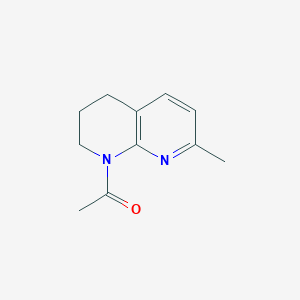
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)
